2-Amino-6-(ethylamino)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

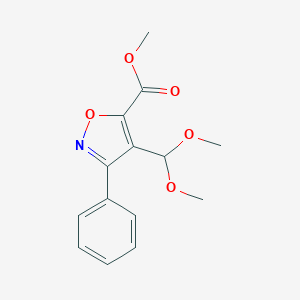

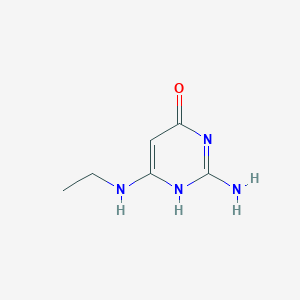

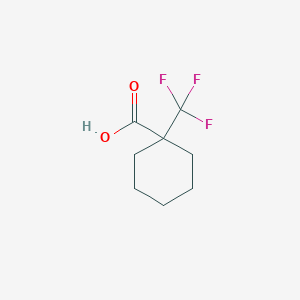

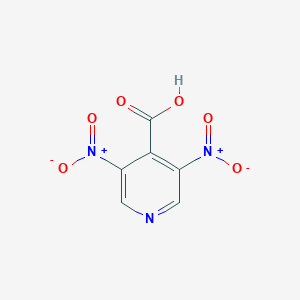

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

- Facile One-Pot Synthesis : A one-pot synthesis method for pyrimidin-4(3H)-ones, including 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one, has been developed using a sequence involving halogenation, formylation, and intramolecular nucleophilic cyclization (Rui Zhang et al., 2011).

- Structural Insights : The study of similar pyrimidin-4(3H)-one compounds provides insights into their structure and tautomerism, which is critical for understanding their chemical and biological properties (L. Craciun et al., 1998).

- Molecular Structure Analysis : Investigations into the molecular structure of related pyrimidin-4(3H)-one derivatives reveal detailed information about their polarization and hydrogen-bonding framework, which is essential for potential applications (Ricaurte Rodríguez et al., 2007).

Potential Therapeutic and Biological Activities

- Phosphodiesterase Inhibition : Certain pyrimidin-4(3H)-one derivatives have been identified as active phosphodiesterase 3 (PDE3) inhibitors, which could have significant implications in pharmacological modulation and cancer treatment (A. Abadi et al., 2013).

- Antitumor Activity : A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, structurally related to pyrimidin-4(3H)-ones, have been synthesized and shown to exhibit antiproliferative potencies against various tumor cell lines, indicating potential in cancer therapy (Yi Liu et al., 2015).

Chemical Applications and Transformations

- Facilitation in Condensation Reactions : Pyrimidin-4(3H)-one derivatives have been used in cyclization reactions with β-oxo ester or alkynoate, facilitated by ethylene glycol, highlighting their utility in chemical synthesis (M. Hussain et al., 2020).

- Cytotoxic Inhibitors Synthesis : Novel pyrazolo[3,4-d]pyrimidinone derivatives, structurally related to pyrimidin-4(3H)-ones, have been synthesized and evaluated for their cytotoxic effect, showcasing their potential in drug development (A. Rahmouni et al., 2014).

Crystallographic and Structural Studies

- Crystal Structure Analysis : Studies on related pyrimidin-4(3H)-ones provide insights into crystal and molecular structures, essential for understanding their interactions and potential applications in material science (Valeska Gerhardt et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their antimycobacterial activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant antimycobacterial activity .

Biochemical Pathways

It’s known that similar compounds have significant effects on the biochemical pathways of mycobacterium tuberculosis h37ra .

Result of Action

It’s known that similar compounds have significant antimycobacterial activity .

Properties

IUPAC Name |

2-amino-4-(ethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJHYDNQKBXDFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=O)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)